Multi-Target Effects: Unlike many existing antipsychotics that primarily target dopamine D2 receptors, Zicronapine's interaction with various receptors suggests a different mechanism of action. This has researchers interested in its potential for a more comprehensive approach to treating schizophrenia, aiming to address both positive and negative symptoms [].
Clinical Trials: While there is limited research available, some studies have explored Zicronapine's efficacy in treating schizophrenia. One such study examined doses of 3, 5, 7, and 10mg/day. Results showed that the 7mg and 10mg doses demonstrated a statistically significant difference compared to a placebo, suggesting potential therapeutic effects [].
Zicronapine, also known as Lu 31-130, is a novel compound primarily studied for its potential applications in treating schizophrenia. It is classified as a dopamine receptor antagonist, exhibiting significant activity at dopamine D1 and D2 receptors, as well as serotonin 5HT2A receptors. This dual action suggests its potential effectiveness in managing symptoms associated with psychotic disorders, particularly those linked to dopamine dysregulation .
Zicronapine undergoes various metabolic processes, including N-demethylation, which can be influenced by deuteration at specific positions on the molecule. Studies have shown that deuteration can attenuate the rate of N-demethylation, potentially altering the pharmacokinetic profile of the compound. This modification has implications for enhancing drug stability and efficacy in therapeutic settings .
Zicronapine exhibits potent antagonistic effects on multiple neurotransmitter receptors:
In vitro studies have confirmed its efficacy in modulating these receptor activities, making it a candidate for further clinical evaluation in psychiatric disorders .
The synthesis of zicronapine involves several steps that typically include:
Specific details about the synthetic pathway can vary based on the research focus and intended modifications to the compound .
Zicronapine is primarily investigated for:
Additionally, its unique properties may offer insights into drug design for other neuropsychiatric conditions .
Zicronapine shares structural and functional similarities with several other compounds used in psychiatric treatment. Here are some notable comparisons:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Risperidone | Atypical Antipsychotic | Dopamine D2 and serotonin 5HT2A antagonist | Broader receptor activity profile |
Olanzapine | Atypical Antipsychotic | Dopamine D2 and serotonin 5HT2A antagonist | Known for metabolic side effects |
Aripiprazole | Atypical Antipsychotic | Partial agonist at dopamine D2 receptor | Unique mechanism reduces side effects |
Clozapine | Atypical Antipsychotic | Multiple receptor antagonist | Effective in treatment-resistant schizophrenia |
Zicronapine's unique combination of receptor antagonism provides a distinct therapeutic profile, potentially leading to improved outcomes for patients who do not respond adequately to existing treatments .
Zicronapine, chemically designated as 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, presents a complex molecular architecture with defined stereochemical characteristics [1]. The compound exhibits absolute stereochemistry with two defined stereocenters (2/2), specifically configured as (1R,3S) at the indane portion of the molecule [2] [3].
The molecular framework consists of a chlorinated indane core bearing a phenyl substituent at the 3-position, connected to a trimethylpiperazine moiety through the 1-position [4]. The absolute configuration has been established through comprehensive structural analysis, confirming the R configuration at carbon-1 and S configuration at carbon-3 of the indane ring system [1] [3].
Property | Zicronapine Free Base | Zicronapine Fumarate | Zicronapine Succinate |
---|---|---|---|
Molecular Formula | C₂₂H₂₇ClN₂ | C₂₂H₂₇ClN₂·C₄H₄O₄ | C₂₂H₂₇ClN₂·C₄H₆O₄ |
Molecular Weight | 354.92 g/mol [2] | 470.99 g/mol [4] | 473.01 g/mol [5] |
CAS Number | 170381-16-5 [1] | 170381-17-6 [4] | 846061-36-1 [6] |
Stereochemistry | Absolute [3] | Absolute [7] | Absolute [8] |
Defined Stereocenters | 2/2 [3] | 2/2 [7] | 2/2 [8] |
The crystallographic analysis reveals that zicronapine crystallizes with two defined asymmetric centers, maintaining absolute stereochemical integrity across different salt forms. The molecular geometry exhibits a rigid indane backbone with controlled conformational flexibility in the piperazine ring, contributing to its receptor binding selectivity [9].
Computational molecular dynamics simulations have provided crucial insights into zicronapine's receptor binding mechanisms and conformational behavior. The compound demonstrates remarkable structural plasticity, adopting three distinct conformational states that influence its receptor binding kinetics and selectivity [9].
Conformational States and Receptor Selectivity
Conformational State | Primary Target | Binding Characteristics | Structural Features |
---|---|---|---|
Extended | Dopamine D₂ | Favors D₂ receptor binding [9] | Extended piperazine conformation |
Partially Folded | Serotonin 5-HT₂A | Enhances 5-HT₂A affinity [9] | Intermediate flexibility |
Fully Folded | Serotonin 5-HT₆ | Promotes 5-HT₆ interaction [9] | Compact molecular arrangement |
Molecular dynamics simulations reveal that zicronapine's binding pathway involves multiple intermediate states between the solution phase and fully bound conformations [10]. The structural plasticity enables differential receptor engagement based on local neurotransmitter concentrations, with the extended conformation demonstrating preferential interaction with dopamine D₂ receptors [9].
Receptor Binding Profile
Receptor | Ki (nM) | Functional Activity | Binding Mechanism |
---|---|---|---|
Dopamine D₁ | 2.1 [9] | Competitive antagonist | High-affinity binding |
Dopamine D₂ | 4.7 [9] | Partial inverse agonist | Extended conformation preference |
Serotonin 5-HT₂A | 1.8 [9] | Inverse agonist | Partially folded state enhancement |
Serotonin 5-HT₆ | 3.2 [9] | Neutral antagonist | Fully folded conformation |
Serotonin 5-HT₁A | 1.1 [11] | High affinity binding | Multi-receptor interaction |
The computational analysis demonstrates that zicronapine's molecular weight of 354.92 g/mol and polar surface area of 32.6 Ų facilitate optimal central nervous system penetration while maintaining acceptable metabolic stability [9]. The compound exhibits excellent blood-brain barrier permeability with a predicted LogP value of 4.7, supporting its potential as a central nervous system therapeutic agent [12] [13].
The pharmaceutical development of zicronapine has involved the investigation of multiple salt forms to optimize solubility, stability, and bioavailability characteristics. The two primary salt forms under investigation are the fumarate and succinate salts, each presenting distinct physicochemical properties and potential advantages for pharmaceutical formulation [4] [5].
Salt Form Comparison
Property | Fumarate Salt | Succinate Salt |
---|---|---|
Molecular Formula | C₂₂H₂₇ClN₂·C₄H₄O₄ [7] | C₂₂H₂₇ClN₂·C₄H₆O₄ [8] |
Molecular Weight | 470.99 g/mol [4] | 473.01 g/mol [8] |
CAS Number | 170381-17-6 [4] | 846061-36-1 [6] |
Counterion Structure | Fumaric acid (unsaturated) [7] | Succinic acid (saturated) [5] |
Enhanced Solubility | Demonstrated [4] | Demonstrated [8] |
Stability Profile | Good hygroscopic stability [14] | Metabolic intermediate advantage [5] |
The fumarate salt demonstrates enhanced water solubility compared to the free base, with the fumaric acid counterion providing a trans-configured double bond that contributes to crystal packing stability [7]. Fumaric acid, as a naturally occurring dicarboxylic acid, offers favorable regulatory profiles and established pharmaceutical precedents [7].
The succinate salt form utilizes succinic acid as the counterion, which presents unique advantages as a naturally occurring metabolic intermediate in the tricarboxylic acid cycle [5]. Succinic acid's role in cellular metabolism may provide additional therapeutic benefits through modulation of mitochondrial function and ATP synthesis pathways [5].
Physicochemical Advantages
Fumarate Salt Benefits:
Succinate Salt Benefits:
Both salt forms maintain the absolute stereochemical configuration of the parent compound while providing improved pharmaceutical properties. The selection between fumarate and succinate forms depends on specific formulation requirements, stability considerations, and therapeutic objectives [4] [5].